3-(甲氧基亚氨基)-N-(4-苯氧基苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones were synthesized by reacting 3-(4-phenoxybenzoyl)propionic acid with several aryl acid hydrazides . Another study reported the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives from quinazolin-4 (3H)-one, quinoxalin-2 (1H)-one, and pyridin-2 (1H)-one and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .科学研究应用
合成与结构分析
与“3-(甲氧基亚氨基)-N-(4-苯氧基苯基)丙酰胺”结构相关的化合物研究包括合成和氮杂环酮衍生物的X射线结构研究。这些研究重点关注合成方法和结构表征,以了解化合物的晶体系统及其对化学反应性和相互作用的影响(Gluziński 等人,1991)。
生物活性与应用
抗菌活性:已合成了一些衍生物,并显示出显着的抗菌和抗真菌活性,可与氨苄青霉素和氟康唑等标准剂相媲美。这表明它们作为新型抗菌剂的潜力(Helal 等人,2013)。
抗癌活性:已合成3-[(4-甲氧基苯基)氨基]丙烷酰肼的新衍生物,并对其抗氧化和抗癌活性进行了测试。一些衍生物对人神经胶质瘤和乳腺癌细胞系表现出显着的细胞毒性,突出了它们在癌症治疗中的潜力(Tumosienė 等人,2020)。
抗氧化特性:对新型酚类抗氧化剂的研究表明它们对乳腺癌细胞具有显着的杀伤细胞作用,包括耐化疗菌株。这项研究强调了这些化合物在开发新的癌症治疗方法中的潜力(Kovalchuk 等人,2013)。
药代动力学研究
对选择性雄激素受体调节剂 (SARM) 的详细药代动力学研究揭示了它们在临床前模型中的吸收、清除、分布和代谢情况。这些研究有助于了解丙酰胺衍生物在治疗应用中的理想药代动力学特征(Wu 等人,2006)。
分子影像学应用
研究碳-11标记的丙酰胺衍生物作为前列腺癌成像的 SARM 放射性配体,突出了这些化合物在开发癌症检测诊断工具中的作用。此类研究有助于推进医学诊断中的分子影像技术(Gao 等人,2011)。
作用机制
Target of Action
A related compound, 4-[5-(4-phenoxyphenyl)-2h-pyrazol-3-yl]morpholine, has been found to target adenosine kinase of trypanosoma brucei rhodesiense (tbrak), a key enzyme of the parasite purine salvage pathway .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme to enhance its activity
Biochemical Pathways
Based on the target of the related compound, it can be inferred that it may affect the purine salvage pathway in parasites .
Result of Action
Based on the action of related compounds, it may result in the disruption of the purine salvage pathway in parasites, potentially leading to their death .
属性
IUPAC Name |
(3Z)-3-methoxyimino-N-(4-phenoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-17-12-11-16(19)18-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHISVRAQOFBKF-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。